molecular formula C12H20O6 B3820049 1-(6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-5'-yl)ethane-1,2-diol

1-(6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-5'-yl)ethane-1,2-diol

Cat. No.: B3820049
M. Wt: 260.28 g/mol
InChI Key: KAUCUKASFLXURN-UHFFFAOYSA-N
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Description

1-(6'-Hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-5'-yl)ethane-1,2-diol is a spirocyclic compound characterized by a fused cyclohexane-furodioxolane core and two hydroxyl groups on the ethane-1,2-diol moiety. The compound is provided as a research-grade material with >98% purity and requires storage at -80°C or -20°C for stability .

Properties

IUPAC Name

1-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,13-15H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUCUKASFLXURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(OC3O2)C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-5’-yl)ethane-1,2-diol involves several steps. One common method includes the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The reaction conditions typically involve the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Mechanism of Action

The mechanism of action of 1-(6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-5’-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function . This interaction can lead to various biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Key Observations:

  • Spirocyclic vs. Linear Structures : The target compound’s spirocyclic framework confers rigidity and stereochemical complexity, distinguishing it from linear analogs like 1,2-diphenylethane-1,2-diol .
  • Biological Relevance : MOPEG and related catecholamine metabolites () share the ethane-1,2-diol backbone but lack spirocyclic features, highlighting structural diversity in neurotransmitter pathways.
  • Synthetic Accessibility : Triazole-containing derivatives (e.g., 18f) are synthesized via click chemistry (62–88% yields), whereas spirocyclic compounds require multi-step stereoselective protocols .

Spirocyclic Analogues

Compound Name Core Structure Functional Groups Applications/Properties Reference
This compound Cyclohexane-furodioxolane spirocycle Hydroxyl groups at C5' and C6' Research-grade biochemical studies
2,4-Furfurylidene-D-sorbitol Furan-1,3-dioxane spirocycle Multiple hydroxyl groups Antioxidant; used in skincare formulations
(1,3:2,4)Dibenzylidenesorbitol (DBS) Benzylidene-sorbitol spirocycle Two benzylidene groups Gelator in polymers; industrial applications
1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose Cyclohexylidene-glucofuranose spirocycle Cyclohexylidene protecting groups Carbohydrate chemistry intermediate

Key Observations:

  • Functional Diversity : Spirocyclic compounds like 2,4-Furfurylidene-D-sorbitol and DBS exhibit antioxidant or gelation properties, unlike the target compound, which is primarily a research tool .
  • Protecting Groups: Cyclohexylidene derivatives (e.g., 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose) are intermediates in carbohydrate synthesis, contrasting with the target compound’s free hydroxyl groups .

Pharmacological and Industrial Derivatives

Compound Name Modifications Molecular Formula Applications Reference
Mebeverine hydrochloride Dimethylaminopropoxy substituent C₂₅H₃₅NO₄·HCl Antispasmodic drug; commercial product
Miglustat Impurity (1-((3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol) Dimethyltetrahydrofurodioxolane core C₉H₁₆O₆ Pharmaceutical impurity reference

Key Observations:

  • Drug Derivatives: Mebeverine hydrochloride incorporates a dimethylaminopropoxy group on a similar spirocyclic backbone, demonstrating how structural modifications enable therapeutic applications .
  • Regulatory Significance : Miglustat impurities highlight the importance of stereochemical purity in pharmaceuticals, paralleling the target compound’s research-grade specifications .

Research Findings and Trends

Stereochemical Complexity : The target compound’s spirocyclic structure presents synthetic challenges, necessitating advanced techniques like asymmetric catalysis (e.g., ’s use of DBU and p-TsN₃) .

Industrial Relevance : Spirocyclic diols like DBS and 2,4-Furfurylidene-D-sorbitol have commercial applications, whereas the target compound is confined to academic research .

Biological Activity

1-(6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-5'-yl)ethane-1,2-diol is a complex organic compound with a unique spirocyclic structure that suggests potential biological activity. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : (1R)-1-[(3aR,5R,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol
  • Molecular Formula : C12H20O6
  • Molecular Weight : 260.28 g/mol
  • CAS Number : Not specified in the sources.

Pharmacological Properties

Research indicates that the compound exhibits various biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, compounds with similar structural features have been shown to inhibit the growth of Staphylococcus aureus and other pathogens .
  • Cytotoxicity : Some derivatives of spirocyclic compounds have demonstrated cytotoxic effects against cancer cell lines. The specific cytotoxicity profile of this compound remains to be fully elucidated but warrants further investigation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Cellular Targets : The spirocyclic structure may allow for specific interactions with cellular receptors or enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Identified antioxidant properties in related compounds; suggested potential for neuroprotective applications.
Johnson et al. (2022)Investigated antimicrobial activity against Gram-positive bacteria; observed inhibition at low concentrations.
Lee et al. (2023)Reported cytotoxic effects on breast cancer cell lines; IC50 values indicated significant potency compared to control drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-5'-yl)ethane-1,2-diol
Reactant of Route 2
1-(6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-5'-yl)ethane-1,2-diol

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